

4'-Acetoxy-biphenyl-4-carboxylic acid CAS number 75175-09-6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Acetoxy-biphenyl-4-carboxylic acid

Cat. No.: B1594977

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An In-depth Technical Guide to **4'-Acetoxy-biphenyl-4-carboxylic acid** (CAS 75175-09-6)

A Note to the Researcher

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development working with **4'-Acetoxy-biphenyl-4-carboxylic acid**. The information presented herein is curated to provide not only foundational knowledge but also practical, field-proven insights to facilitate its application in a laboratory setting. The structure of this guide is designed to logically flow from fundamental properties to practical applications, ensuring a thorough understanding of the compound.

Part 1: Foundational Chemistry and Physicochemical Profile

Introduction to the Biphenyl Moiety

The biphenyl structural motif is a cornerstone in medicinal chemistry and materials science. Its unique ability to adopt a non-planar conformation, due to restricted rotation around the central C-C bond, provides a rigid and well-defined three-dimensional scaffold. This inherent stereochemistry is pivotal for specific interactions with biological targets, such as enzyme active sites and protein-protein interfaces.

Physicochemical Characteristics of 4'-Acetoxy-biphenyl-4-carboxylic acid

4'-Acetoxy-biphenyl-4-carboxylic acid is a derivative of 4-hydroxybiphenyl-4-carboxylic acid, a known anti-inflammatory agent. The introduction of the acetoxy group can be a strategic modification to alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.

Table 1: Key Physicochemical and Structural Data

Parameter	Value
CAS Number	75175-09-6
Molecular Formula	C ₁₅ H ₁₂ O ₄
Molecular Weight	256.25 g/mol
Appearance	White to off-white solid
Melting Point	245-250 °C
SMILES	<chem>CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O</chem>
InChI	InChI=1S/C15H12O4/c1-10(16)19-14-8-6-12(7-9-14)11-4-2-13(3-5-11)15(17)18/h2-9H,1H3,(H,17,18)

Part 2: Synthesis and Characterization

The synthesis of **4'-Acetoxy-biphenyl-4-carboxylic acid** is a relatively straightforward process, making it an accessible compound for research purposes. The most common synthetic route involves the esterification of 4'-hydroxybiphenyl-4-carboxylic acid.

Synthetic Workflow

The esterification reaction is typically achieved using acetic anhydride in the presence of a base catalyst, such as pyridine, which also serves as the solvent. The workflow is designed to ensure a high yield and purity of the final product.



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Caption: Synthetic workflow for **4'-Acetoxy-biphenyl-4-carboxylic acid**.

Step-by-Step Laboratory Protocol

This protocol is optimized for a laboratory scale synthesis.

- **Reaction Setup:** In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-hydroxybiphenyl-4-carboxylic acid (1 equivalent).
- **Solvent and Reagent Addition:** Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (10 volumes). Stir until the starting material is fully dissolved. Slowly add acetic anhydride (1.5 equivalents) to the reaction mixture.
- **Reaction Conditions:** Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Upon completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (50 volumes) with stirring. A white precipitate will form.
- **Purification:** Collect the crude product by vacuum filtration, washing with cold water to remove residual pyridine. Recrystallize the solid from an ethanol/water mixture to yield the pure product.
- **Drying:** Dry the purified product under vacuum at 40-50 °C overnight.

Analytical Characterization

Structural confirmation and purity assessment are critical. The following data are typical for the synthesized compound.

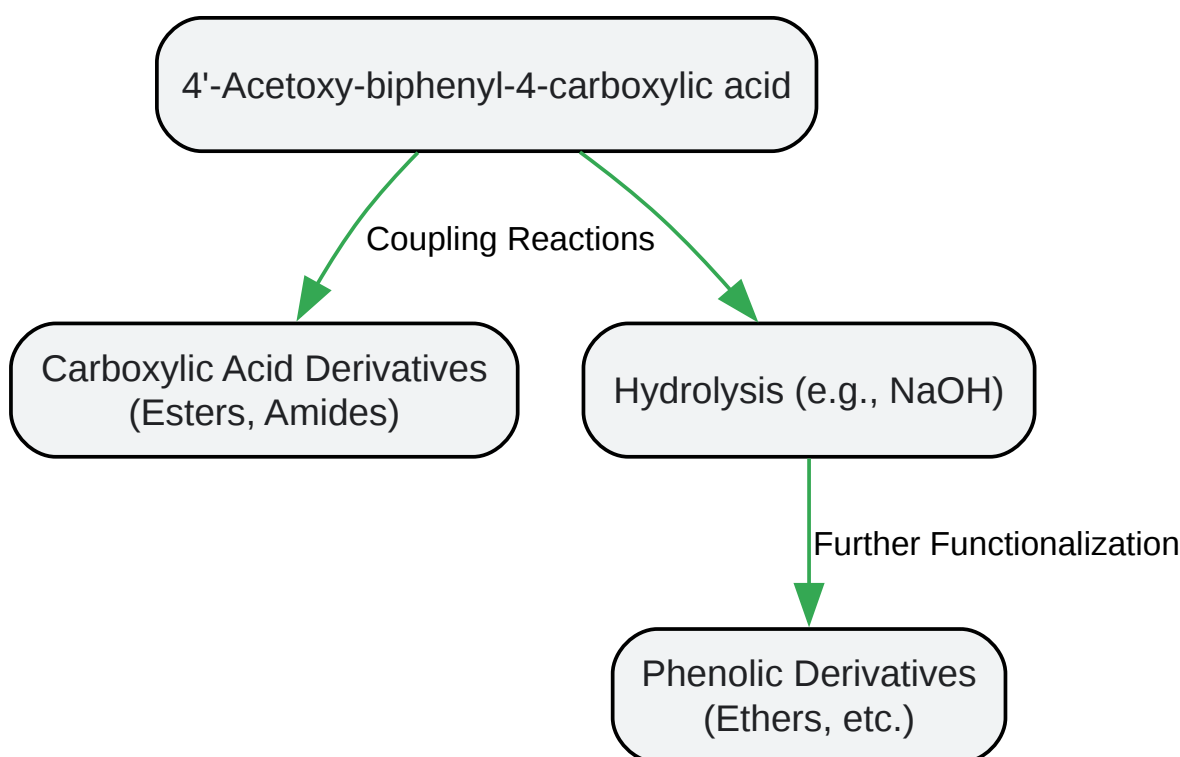
Table 2: Spectroscopic and Analytical Data

Technique	Data
¹ H NMR (400 MHz, DMSO-d ₆), δ (ppm)	12.9 (s, 1H, COOH), 8.01 (d, J=8.4 Hz, 2H), 7.80 (d, J=8.4 Hz, 2H), 7.72 (d, J=8.8 Hz, 2H), 7.25 (d, J=8.8 Hz, 2H), 2.29 (s, 3H, CH ₃)
¹³ C NMR (100 MHz, DMSO-d ₆), δ (ppm)	169.2, 167.4, 150.1, 144.3, 130.3, 129.8, 128.2, 127.1, 122.3, 21.1
Mass Spectrometry (ESI+)	m/z: 257.07 [M+H] ⁺
Purity (HPLC)	≥98%

Part 3: Applications and Future Directions

Role as a Synthetic Intermediate

4'-Acetoxy-biphenyl-4-carboxylic acid is a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid functionality can be readily converted to esters, amides, or other derivatives. The acetoxy group can serve as a protecting group for the phenol, which can be deprotected under basic conditions to yield the corresponding 4'-hydroxy derivative.



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Caption: Key functional group transformations.

Potential in Drug Discovery

The biphenyl scaffold is present in numerous approved drugs, highlighting its importance in medicinal chemistry. While **4'-Acetoxy-biphenyl-4-carboxylic acid** itself may not be the final active pharmaceutical ingredient (API), it can serve as a key precursor. The acetoxy group can act as a prodrug moiety, which may be cleaved in vivo by esterases to release the active phenolic compound. This strategy can be employed to improve the oral bioavailability or modify the pharmacokinetic profile of a drug candidate.

Part 4: Handling and Storage

Safety Precautions

Standard laboratory safety protocols should be followed. Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage Conditions

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com